ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate
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Overview
Description
Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate is a chemical compound with the molecular formula C11H13BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with ethyl beta-alaninate in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include partially or fully hydrogenated pyridine derivatives.
Scientific Research Applications
Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Mechanism of Action
The mechanism of action of ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can form halogen bonds with biological molecules, influencing their activity. Additionally, the carbonyl group can participate in hydrogen bonding, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar in structure but with an acetate group instead of beta-alaninate.
N-(5-Bromopyridyl-2)-2-bromoacetamide: Contains a bromoacetamide group, used in the synthesis of other pyridine derivatives.
Uniqueness
Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its beta-alaninate moiety differentiates it from other pyridine derivatives, providing unique properties for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-[(5-bromopyridine-3-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-17-10(15)3-4-14-11(16)8-5-9(12)7-13-6-8/h5-7H,2-4H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMUGTVIWRAXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC(=CN=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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